1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole
Description
Properties
CAS No. |
16112-36-0 |
|---|---|
Molecular Formula |
C28H22N2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2,4,5-triphenylimidazole |
InChI |
InChI=1S/C28H22N2/c1-21-17-19-25(20-18-21)30-27(23-13-7-3-8-14-23)26(22-11-5-2-6-12-22)29-28(30)24-15-9-4-10-16-24/h2-20H,1H3 |
InChI Key |
RFZBRFSCRBCSQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Debus–Radziszewski Multicomponent Condensation
The Debus–Radziszewski imidazole synthesis serves as the foundational method for preparing 1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole . This one-pot reaction involves the condensation of benzil (1,2-diketone), benzaldehyde, ammonium acetate, and 4-methylaniline under reflux conditions. The mechanism proceeds via two stages: (1) formation of a diimine intermediate from benzil and ammonia, and (2) cyclization with benzaldehyde and 4-methylaniline to yield the N1-substituted imidazole .
Key modifications to this protocol include the use of ethanol as a solvent and prolonged heating (6–8 hours) at 80–90°C. Yields typically range from 65% to 75%, with purity dependent on recrystallization from acetone-water mixtures . The substitution of ammonia with 4-methylaniline directly introduces the 4-methylphenyl group at the N1 position, while benzil and benzaldehyde furnish the 4,5-diphenyl and 2-phenyl substituents, respectively .
Citric Acid-Catalyzed One-Pot Synthesis
A solvent-free, citric acid-catalyzed method offers an eco-friendly alternative for synthesizing 1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole . In this approach, benzil (10 mmol), benzaldehyde (10 mmol), ammonium acetate (30 mmol), and 4-methylaniline (10 mmol) are refluxed in ethanol with 15 mol% citric acid. The reaction completes within 50–75 minutes, achieving yields up to 82% after recrystallization .
Citric acid acts as a Brønsted acid catalyst, accelerating imine formation and cyclization. Comparative studies show that replacing citric acid with conventional catalysts like acetic acid reduces yields by 15–20%, underscoring its efficacy . This method minimizes byproduct formation and avoids hazardous solvents, aligning with green chemistry principles.
Ultrasound-Assisted Synthesis Using Nanocrystalline Magnesium Aluminate
Ultrasonic irradiation significantly enhances reaction efficiency in the presence of nanocrystalline magnesium aluminate (MgAl2O4) . A mixture of benzil (1 mmol), benzaldehyde (1 mmol), ammonium acetate (4 mmol), and 4-methylaniline (4 mmol) is sonicated at 60°C for 30–45 minutes in ethanol. The ultrasonic waves (50 kHz) promote rapid mass transfer and cavitation, reducing reaction time to under one hour while maintaining yields above 85% .
The nanocrystalline catalyst provides a high surface area (120–150 m²/g), facilitating faster kinetics. Post-reaction, the catalyst is recoverable via filtration and reusable for up to five cycles without significant activity loss . This method is particularly advantageous for scalable production due to its energy efficiency and reduced waste.
Solvent-Free Synthesis with BTPPC Catalyst
A solvent-free protocol using benzyltriphenylphosphonium chloride (BTPPC) as a phase-transfer catalyst achieves high yields under mild conditions . Benzil (1 mmol), benzaldehyde (1 mmol), ammonium acetate (2 mmol), and 4-methylaniline (1 mmol) are heated at 100°C with 15 mol% BTPPC. The reaction completes in 90–120 minutes, yielding 78–83% of the target compound .
BTPPC enhances the nucleophilicity of ammonia and stabilizes intermediates through ion-pair interactions. The absence of solvent simplifies purification, as the product precipitates upon cooling and requires only minimal washing with cold ethanol . This method is ideal for industrial applications due to its operational simplicity and low environmental impact.
Comparative Analysis of Preparation Methods
The following table summarizes the critical parameters of each synthesis method:
Key findings:
-
Ultrasound-assisted synthesis offers the shortest reaction time (30–45 minutes) and highest yield (85–88%) due to enhanced mass transfer .
-
Citric acid catalysis balances environmental sustainability with efficiency, avoiding toxic solvents .
-
Solvent-free methods reduce purification steps and waste generation, favoring industrial adoption .
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, facilitating the formation of metal complexes that exhibit unique catalytic properties. These complexes can be utilized in various chemical reactions, enhancing reaction rates and selectivity.
Research indicates that 1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole exhibits significant biological activity:
- Antimicrobial Properties : Studies have shown that imidazole derivatives possess antimicrobial effects against various pathogens .
- Anticancer Activity : The compound has demonstrated cytotoxic effects against cancer cell lines by disrupting cellular processes through interaction with DNA and proteins .
- Antiviral Properties : A study highlighted its efficacy against dengue virus type-2 (DENV-2), showing an inhibitory concentration (IC50) of 34.42 μg/ml .
Antiviral Activity Against DENV-2
A notable study investigated the antiviral effects of a Zinc(II) complex of 1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole. The complex exhibited significant inhibition of DENV-2 replication with an IC50 value of 34.42 μg/ml while maintaining low cytotoxicity in Vero cells (CC50 < 100 μg/ml). This suggests potential therapeutic applications in treating dengue infections .
Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of various imidazole derivatives, including 1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole. The compound was tested against several bacterial strains and exhibited substantial inhibitory activity, indicating its potential use as an antimicrobial agent in pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to therapeutic effects. For example, it can bind to DNA or proteins, disrupting cellular processes and exhibiting cytotoxic effects against cancer cells. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 2,4,5-triaryl-1H-imidazoles are highly sensitive to substituent variations. Key comparisons include:
Key Observations :
- Electron-Donating Groups (e.g., methyl, methoxy) : Enhance stability and ligand properties for metal coordination .
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Improve antimicrobial activity but may increase toxicity .
- Bulkier Substituents (e.g., naphthyl) : Alter π-stacking interactions and fluorescence properties .
Key Findings :
- Metal complexes of 2,4,5-triphenylimidazoles exhibit variable toxicity, with Zn(II) complexes being more cytotoxic than Cu(II) .
Crystallographic and Intermolecular Interactions
- 1-(4-Methylphenyl) derivative : Crystallizes in triclinic space group P-1 with significant dihedral angles (~56°) between aromatic planes, stabilized by C–H⋯N and π-π interactions .
- Halogenated analogs (Cl, Br) : Exhibit isomorphism (99.4% structural similarity), demonstrating that halogen size minimally impacts packing .
Biological Activity
1-(4-Methylphenyl)-2,4,5-triphenyl-1H-imidazole is a compound that belongs to the class of imidazole derivatives, which are well-known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antiviral, and anti-inflammatory properties based on various studies.
Chemical Structure
The chemical structure of 1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole can be represented as follows:
This structure features a five-membered imidazole ring substituted with multiple phenyl groups and a methyl group, contributing to its biological activity.
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various imidazole compounds, 1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole was tested against several bacterial strains. The results indicated that this compound demonstrated potent antibacterial effects comparable to standard antibiotics like ciprofloxacin and clotrimazole.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole | Staphylococcus aureus | 18 |
| Ciprofloxacin | Staphylococcus aureus | 20 |
| Clotrimazole | Candida albicans | 22 |
This data suggests that the compound has potential as an antimicrobial agent due to its ability to inhibit the growth of pathogenic bacteria effectively .
Antiviral Activity
The antiviral potential of 1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole was investigated in relation to the dengue virus (DENV-2). A study reported that a zinc(II) complex of this imidazole derivative exhibited significant inhibitory activity against DENV-2 replication in Vero cells. The half-maximal inhibitory concentration (IC50) was found to be 34.42 μg/ml with a cytotoxic concentration (CC50) of less than 100 μg/ml.
| Compound | Viral Strain | IC50 (μg/ml) | CC50 (μg/ml) |
|---|---|---|---|
| Zinc(II)-2,4,5-triphenyl-1H-imidazole | DENV-2 | 34.42 | <100 |
These findings highlight the compound's potential as an antiviral agent against dengue virus infections .
Anti-inflammatory Activity
In addition to its antimicrobial and antiviral properties, the anti-inflammatory effects of 1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole were assessed in vitro. A study compared its efficacy with phenylbutazone as a reference drug. The results indicated that certain derivatives of this compound exhibited significant anti-inflammatory activity.
| Compound | Reference Drug | Activity Level |
|---|---|---|
| 1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole derivative | Phenylbutazone | Moderate |
The derivatives showed potential for multi-drug treatment strategies targeting inflammation caused by microbial infections .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of 1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole with various biological targets. For instance, docking against glucosamine 6-phosphate synthase revealed favorable binding energies compared to standard drugs like ciprofloxacin and fluconazole. This suggests that the compound may serve as an effective inhibitor for this target protein.
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| 1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole | GlcN-6-P synthase (PDB ID: 1MOQ) | -8.5 |
| Ciprofloxacin | GlcN-6-P synthase | -7.0 |
The docking results support the hypothesis that this compound can interact effectively with key enzymes involved in microbial resistance .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole, and how is catalyst reusability evaluated?
- Methodological Answer : The compound is synthesized via a condensation reaction of benzil, 4-methylbenzaldehyde, ammonium acetate, and a catalytic amount of γ-Al₂O₃ nanoparticles (NPs) under solvent-free conditions. Optimal conditions include a 1:1:1.5 molar ratio of benzil, aldehyde, and ammonium acetate, with 10 mol% γ-Al₂O₃ NPs at 120°C for 1.5 hours, yielding 91% product. Catalyst reusability is tested over four cycles, showing retained efficiency (84–91% yield) after regeneration by ethanol/water washing and activation at 260°C .
Q. Which spectroscopic techniques are critical for characterizing 1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole, and what key data are observed?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks at δ 2.25 ppm (Ar-CH₃) and aromatic protons (δ 7.15–7.59 ppm) confirm substituent positions. ¹³C NMR signals (e.g., 139.71, 143.82 ppm) verify imidazole ring carbons and aryl group attachments .
- FT-IR : Bands at 3055 cm⁻¹ (Ar-H), 1595 cm⁻¹ (C=C), and 1442 cm⁻¹ (C=N) validate the imidazole core and substituents .
Q. How can multi-component reactions (MCRs) be adapted to synthesize structurally related imidazole derivatives?
- Methodological Answer : MCRs using substituted aldehydes, benzil, and ammonium acetate in acetic acid or under microwave irradiation enable rapid synthesis of analogs. For example, 1-(naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole is prepared via a one-pot condensation, with structural confirmation via UV-Vis and FT-IR .
Advanced Research Questions
Q. How do computational methods complement experimental data in resolving structural ambiguities of polyaryl-substituted imidazoles?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict NMR chemical shifts and IR vibrational modes, which are cross-validated with experimental data. Discrepancies >1 ppm in ¹³C NMR signals may indicate steric hindrance or electronic effects from substituents, requiring single-crystal X-ray diffraction for definitive resolution .
Q. What strategies validate the crystallographic structure of 1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole, and how is SHELX software utilized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines structural parameters (e.g., bond angles, torsion angles). The SHELX suite resolves disorder in aryl groups and validates hydrogen bonding networks. R-factors <5% and goodness-of-fit (GoF) values ~1.0 indicate high reliability. SHELXPRO interfaces with protein crystallography tools for macromolecular analogs .
Q. How can discrepancies in spectroscopic data across studies be systematically analyzed?
- Methodological Answer : Contradictions in NMR or IR data (e.g., shifted aromatic proton signals) may arise from solvent effects (DMSO vs. CDCl₃) or dynamic proton exchange. Cross-referencing with High-Resolution Mass Spectrometry (HR-MS) and variable-temperature NMR experiments can isolate solvent- or temperature-dependent effects .
Q. What in silico approaches predict the biological activity of 1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole, and how are these validated experimentally?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens against fungal CYP51 or bacterial topoisomerase IV targets, with binding affinity (<-8 kcal/mol) and pose analysis. In vitro assays (MIC tests against Candida albicans or Staphylococcus aureus) validate predicted antifungal/antibacterial activity. ADMET predictions assess pharmacokinetic feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
